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Compound of Interest

Compound Name: 2-Chloro-N-methylacetamide

Cat. No.: B104489

Introduction

2-Chloro-N-methylacetamide (CsHsCINO, CAS No: 96-30-0) is a valuable chemical
intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its precise
molecular structure and purity are critical for ensuring the desired outcome and safety of
subsequent reactions. Spectroscopic analysis provides a definitive, non-destructive method for
confirming the structural integrity of this compound. This guide offers an in-depth analysis of 2-
Chloro-N-methylacetamide using three core analytical techniques: Nuclear Magnetic
Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, chemists, and quality control professionals. It
moves beyond a simple presentation of data, providing insights into the causal relationships
between molecular structure and spectral output, detailed experimental protocols grounded in
safety, and a self-validating framework for analysis.

Molecular Structure and Analytical Workflow

A robust analytical workflow is essential for the unambiguous identification of 2-Chloro-N-
methylacetamide. The process involves sequential analysis using complementary
spectroscopic technigues, each providing unique and confirmatory structural information.
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Caption: Molecular structure and atom assignment for 2-Chloro-N-methylacetamide. [2] 1H
NMR Spectrum Analysis:

e Asignal at approximately 2.8 ppm corresponds to the three protons of the N-methyl group
(CH3). It appears as a doublet due to coupling with the adjacent N-H proton.

e Asignal around 4.0 ppm is assigned to the two protons of the chloromethyl group (CH2ClI).
This appears as a singlet because there are no protons on the adjacent carbonyl carbon.
The downfield shift is caused by the strong electron-withdrawing effect of the adjacent
chlorine atom.

e Abroad signal typically observed around 6.5-7.5 ppm is attributed to the amide proton (N-H).
Its chemical shift can be variable and the peak is often broad due to quadrupole broadening
and chemical exchange.

13C NMR Spectrum Analysis:
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e The N-methyl carbon (CHs) resonates at approximately 26 ppm.

e The chloromethyl carbon (CH2ClI) is found further downfield at about 43 ppm, deshielded by
the electronegative chlorine atom.

e The carbonyl carbon (C=0) of the amide group appears significantly downfield, typically
around 167 ppm, which is characteristic for this functional group.

Data Summary: NMR
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1H NMR Data
) Chemical Shift o )
Assignment Multiplicity Integration Notes
(%) ppm
_ Shift can be
N-H ~7.1 Broad Singlet 1H )
variable.
] Deshielded by CI
CH2CI 4.04 Singlet 2H
and C=0.
Coupled to the
N-CHs 2.83 Doublet 3H
N-H proton.
13C NMR Data
) Chemical Shift
Assignment Notes
(9) ppm
Typical amide
C=0 167.1 P ]
carbonyl shift.
Deshielded by
CH:CI 42.8 )
Chlorine.
Shielded
N-CHs 26.4

aliphatic carbon.

(Note: Data
sourced from
Spectral
Database for
Organic
Compounds,
AIST, Japan)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. It works by measuring the absorption of infrared radiation, which excites molecular
vibrations such as stretching and bending.
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Theoretical Principles

Specific bonds and functional groups absorb IR radiation at characteristic frequencies

(expressed as wavenumbers, cm~1). The presence of sharp, strong absorptions in specific

regions of the spectrum provides compelling evidence for the presence of corresponding

functional groups.

Experimental Protocol: FTIR Analysis

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid
samples as it requires minimal sample preparation.

Sample Application: Place a small amount of the 2-Chloro-N-methylacetamide powder
directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise
ratio.

Background Subtraction: A background spectrum of the clean, empty ATR crystal must be
recorded and subtracted from the sample spectrum.

Data Interpretation and Analysis

The IR spectrum of 2-Chloro-N-methylacetamide is dominated by features characteristic of a

secondary amide.

A strong, sharp absorption band around 3300 cm~1 is indicative of the N-H stretching
vibration.

The most intense peak in the spectrum appears at approximately 1650 cm~1, which is the
classic region for the C=0 stretching vibration (Amide | band).

A band around 1550 cm~* corresponds to the N-H bending vibration (Amide 1l band).

Absorptions in the 2900-3000 cm~? range are due to C-H stretching of the methyl and
methylene groups.
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o Adistinct band in the fingerprint region, typically around 700-800 cm~1, can be assigned to

the C-ClI stretching vibration.

Data Summary: IR

Frequency (cm~1) Intensity Assignment

~3300 Strong, Sharp N-H Stretch

~2950 Medium C-H Stretch (aliphatic)
~1650 Very Strong C=0 Stretch (Amide 1)
~1550 Strong N-H Bend (Amide II)
~750 Medium-Strong C-CI Stretch

(Note: Data sourced from
Spectral Database for Organic

Compounds, AIST, Japan)

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural

information through the analysis of its fragmentation pattern. For this guide, we focus on

Electron lonization (El), a common and highly informative technique.

Theoretical Principles

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron

and form a positively charged molecular ion (M*e). This ion is often unstable and breaks apart

into smaller, charged fragments. The mass spectrometer separates these ions based on their

mass-to-charge ratio (m/z) and plots their relative abundance.

Experimental Protocol: EI-MS Analysis

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation using a Gas Chromatograph (GC-MS).

« lonization: Bombard the vaporized sample with a beam of 70 eV electrons.
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e Mass Analysis: Separate the resulting ions by their m/z ratio using a mass analyzer (e.g., a
quadrupole).

» Detection: Detect the ions and record their abundance, generating the mass spectrum.

Data Interpretation and Analysis

The mass spectrum provides the molecular weight and key structural fragments.

e Molecular lon (M*e): The molecular ion peak is expected at m/z 107 and 109, corresponding
to the two major isotopes of chlorine (3°Cl and 37Cl) in an approximate 3:1 ratio of
abundance. The presence of this isotopic pattern is a definitive indicator of a chlorine-
containing compound.

o Base Peak: The most abundant peak (base peak) is observed at m/z 58. This corresponds to
the stable fragment [CHsNHCO]*, formed by the cleavage of the C-C bond adjacent to the
carbonyl group (a-cleavage), losing the «CH2ClI radical.

o Other Fragments: A peak at m/z 49 ([CH2CI]*) is also observed.

[C3He3>CINO] +e
m/z 107

- *CH2CI

[CHsNHCO]*
m/z 58 (Base Peak)

[CH235CI]*

m/z 49 *CH2Cl *CONHCHs

Click to download full resolution via product page

Caption: Primary fragmentation pathway for 2-Chloro-N-methylacetamide in EI-MS.

Data Summary: Mass Spectrometry
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m/z Relative Intensity (%) Assignment

109 ~10 [M+2]*e (3’Cl isotope)
107 ~30 [M]*e (3>Cl isotope)
58 100 [CH3NHCO]*

49 ~20 [CH235CI]*

(Note: Data sourced from NIST
WebBook and Spectral
Database for Organic
Compounds, AIST)

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive
characterization of 2-Chloro-N-methylacetamide. *H and 3C NMR confirm the precise
carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of key
functional groups, particularly the secondary amide and alkyl halide moieties. Finally, mass
spectrometry confirms the molecular weight, elemental composition (presence of chlorine), and
provides a fragmentation pattern consistent with the proposed structure. By employing these
techniques in a coordinated workflow, researchers and drug development professionals can
ensure the identity, purity, and structural integrity of this important chemical intermediate with a
high degree of confidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-chloro-N-methylacetamide | C3H6CINO | CID 66773 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. 2-Chloro-N-methylacetamide [webbook.nist.gov]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 2-Chloro-N-methylacetamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b104489+#spectroscopic-data-of-2-chloro-
n-methylacetamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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